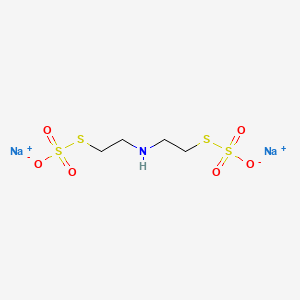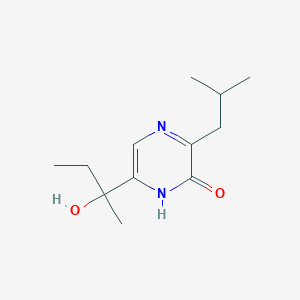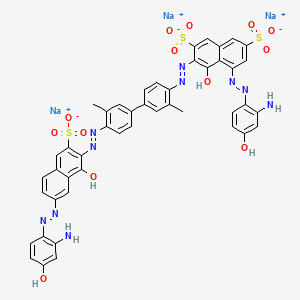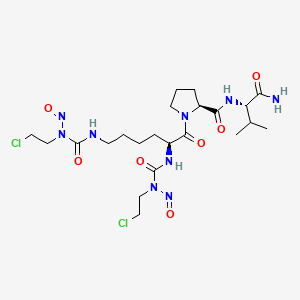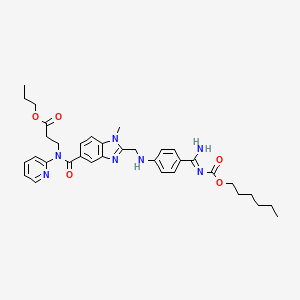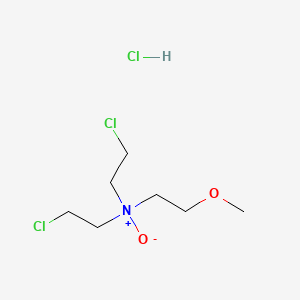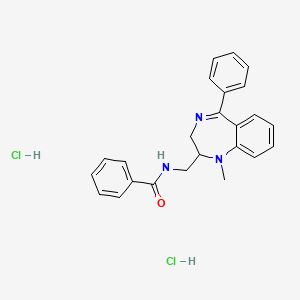
1,4-Benzenedisulfonic acid, 2-((4-(4-(4-((4-(2,5-disulfoanilino)-6-(ethylamino)-s-triazin-2-yl)amino)-2-sulfostyryl)-2-sulfoanilino)-6-(ethylamino)-s-triazin-2-yl)amino)-, hexasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Belophor 25-10 involves multiple steps, starting with the preparation of 1,4-benzenedisulfonic acid. This compound is then reacted with 2,5-disulfoaniline and ethylamine under controlled conditions to form the intermediate product. The final step involves the reaction of this intermediate with s-triazine derivatives to yield Belophor 25-10 .
Industrial Production Methods
Industrial production of Belophor 25-10 typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, is common to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Belophor 25-10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like sulfuric acid and hydrochloric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various organic solvents and catalysts are used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonated derivatives, while reduction reactions produce amine derivatives.
Scientific Research Applications
Belophor 25-10 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Belophor 25-10 involves its interaction with specific molecular targets and pathways. It primarily acts by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Belophor 25-10 is unique due to its specific chemical structure and properties. Similar compounds include:
1,4-Benzenedisulfonic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
s-Triazine derivatives: These compounds have a similar triazine ring structure but vary in their substituents.
Compared to these similar compounds, Belophor 25-10 exhibits distinct reactivity and application potential, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
81604-38-8 |
|---|---|
Molecular Formula |
C36H30N12Na6O18S6 |
Molecular Weight |
1249.0 g/mol |
IUPAC Name |
hexasodium;2-[[4-[4-[(E)-2-[4-[[4-(2,5-disulfonatoanilino)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-3-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-(ethylamino)-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C36H36N12O18S6.6Na/c1-3-37-31-43-33(47-35(45-31)41-25-17-22(67(49,50)51)10-13-27(25)69(55,56)57)39-21-9-8-20(29(16-21)71(61,62)63)7-5-19-6-12-24(30(15-19)72(64,65)66)40-34-44-32(38-4-2)46-36(48-34)42-26-18-23(68(52,53)54)11-14-28(26)70(58,59)60;;;;;;/h5-18H,3-4H2,1-2H3,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;;;/q;6*+1/p-6/b7-5+;;;;;; |
InChI Key |
ALDYODPIJZCRDR-OXHJFYPWSA-H |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=CC(=C(C=C4)NC5=NC(=NC(=N5)NCC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NCC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


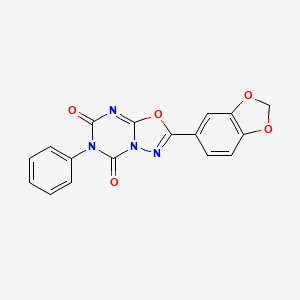

![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

